1-Hydroxy-3-methylsulfinylpropane
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10O2S |
|---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
3-methylsulfinylpropan-1-ol |
InChI |
InChI=1S/C4H10O2S/c1-7(6)4-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
NACREJHEZOEJKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCO |
Origin of Product |
United States |
Occurrence and Biosynthesis of Methylsulfinylpropane Derivatives in Biological Matrices
Distribution in Plant Species and Genera
The presence of methylsulfinylpropane derivatives is a hallmark of specific plant families, most notably the Brassicaceae. Their distribution, however, extends to other plant sources, and the potential for microbial involvement in their transformation is an area of ongoing research.
Predominance in the Brassicaceae Family
The Brassicaceae family, which includes a wide array of economically important vegetables, is the primary source of methylsulfinylpropane derivatives. youtube.com Plants such as broccoli (Brassica oleracea var. italica), cabbage (Brassica oleracea var. capitata), Brussels sprouts (Brassica oleracea var. gemmifera), and horseradish (Armoracia rusticana) are well-documented to contain significant quantities of the precursor glucosinolates that give rise to these compounds. youtube.comresearchgate.netruhr-uni-bochum.de The specific concentration and profile of these derivatives can vary significantly between different species and even cultivars within the same species. wur.nl For instance, certain broccoli genotypes have been specifically bred to have enhanced levels of the precursor to sulforaphane, a related and well-studied isothiocyanate. researchgate.net
The following table provides a summary of some Brassicaceae species known to contain methylsulfinylpropane derivatives and their precursors.
| Family | Genus | Species | Common Name |
| Brassicaceae | Brassica | B. oleracea | Cabbage, Broccoli, Cauliflower, Kale, Brussels sprouts |
| Brassicaceae | Armoracia | A. rusticana | Horseradish |
| Brassicaceae | Brassica | B. nigra | Black Mustard |
| Brassicaceae | Brassica | B. juncea | Brown Indian Mustard |
| Brassicaceae | Raphanus | R. sativus | Radish |
Identification in Other Plant Sources
While most abundant in the Brassicaceae, glucosinolates and their derivatives are characteristic of the entire order Brassicales. ruhr-uni-bochum.de This order includes other families such as the Caricaceae (e.g., papaya) and Tropaeolaceae (e.g., nasturtiums), where these sulfur-containing compounds have also been identified. youtube.comruhr-uni-bochum.de
Microbial Biotransformation Potential of Related Sulfur Compounds
The transformation of sulfur compounds is not limited to plant-based enzymes. Soil and gut microbes possess the capacity to metabolize these compounds. slideshare.netnih.gov In the context of dietary intake of cooked Brassica vegetables, where plant myrosinase is inactivated by heat, the gut microbiome can play a role in hydrolyzing glucosinolates. aacrjournals.orgfrontiersin.orgnih.gov This microbial activity can lead to the formation of isothiocyanates and other derivatives, influencing their bioavailability. wur.nlnih.gov Furthermore, plant-growth-promoting bacteria have been shown to possess extensive sulfur metabolism pathways, suggesting a complex interaction between plants and their associated microbes in the cycling and transformation of these compounds. nih.govmdpi.com
Elucidation of Glucosinolate-Myrosinase System Pathways
The formation of 1-hydroxy-3-methylsulfinylpropane and related compounds is a direct consequence of the activation of the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". mdpi.com This system involves the enzymatic breakdown of precursor glucosinolates.
Enzymatic Hydrolysis of Precursor Glucosinolates
Glucosinolates are a class of secondary metabolites derived from amino acids. ruhr-uni-bochum.denih.gov The specific precursor to 1-isothiocyanato-3-(methylsulfinyl)propane (iberin) is 3-methylsulfinylpropyl glucosinolate, also known as glucoiberin (B1241102). researchgate.netresearchgate.net These precursor molecules are chemically stable and are stored separately from the enzyme myrosinase within the plant cell. ruhr-uni-bochum.deresearchgate.net When the plant tissue is damaged, for example, by chewing insects or during food preparation, myrosinase comes into contact with the glucosinolates. nih.govmdpi.com
Myrosinase (a thioglucoside glucohydrolase) catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule. nih.govnih.govmdpi.com This enzymatic cleavage releases a glucose molecule and an unstable intermediate aglycone, thiohydroxamate-O-sulfonate. mdpi.comresearchgate.netmdpi.com
Mechanisms of Isothiocyanate Formation: 1-Isothiocyanato-3-(methylsulfinyl)propane (Iberin)
Following the initial enzymatic hydrolysis, the unstable aglycone undergoes a spontaneous rearrangement. mdpi.com Under neutral pH conditions, this rearrangement, known as the Lossen rearrangement, leads to the formation of an isothiocyanate. researchgate.netnih.govmdpi.com In the case of 3-methylsulfinylpropyl glucosinolate, the resulting isothiocyanate is 1-isothiocyanato-3-(methylsulfinyl)propane, commonly known as iberin (B1674146). researchgate.netwur.nl
The formation of isothiocyanates is, however, influenced by several factors. The presence of specifier proteins, such as the epithiospecifier protein (ESP), can divert the reaction towards the formation of nitriles or epithionitriles instead of isothiocyanates. nih.govresearchgate.netnih.gov The pH of the environment and the presence of ferrous ions (Fe2+) can also affect the final products of glucosinolate hydrolysis. nih.govresearchgate.net
Mechanisms of Nitrile Formation: 1-Cyano-3-methylsulfinylpropane
The formation of 1-Cyano-3-methylsulfinylpropane, also known as iberin nitrile, is a result of the enzymatic degradation of its parent glucosinolate, glucoiberin. This process is initiated upon tissue damage, which brings the glucosinolate into contact with the enzyme myrosinase.
The established mechanism proceeds through the following key steps:
Enzymatic Hydrolysis : Myrosinase (a thioglucosidase) catalyzes the cleavage of the thioglucosidic bond in the glucoiberin molecule. nih.govnih.gov This action releases a glucose molecule and forms a highly unstable intermediate, the thiohydroximate-O-sulfate, commonly referred to as an aglycone. psu.edu
Aglycone Rearrangement : In the absence of specific cofactors, this aglycone spontaneously undergoes a Lossen-like rearrangement to form the corresponding isothiocyanate (iberin). psu.edu
Nitrile Formation : The diversion of this pathway towards nitrile production is mediated by several factors. The presence of specifier proteins, namely Nitrile-Specifier Proteins (NSPs) or Epithiospecifier Proteins (ESPs), is crucial. psu.edunih.govnih.gov These proteins interact with the aglycone, preventing the Lossen rearrangement and promoting the elimination of the sulfate (B86663) group and the sulfur atom to yield the simple nitrile, 1-Cyano-3-methylsulfinylpropane. frontiersin.orgnih.govresearchgate.net Since glucoiberin is a non-alkenyl glucosinolate, both ESPs and NSPs can facilitate this conversion. frontiersin.orgresearchgate.net Additionally, certain physicochemical conditions, such as the presence of ferrous ions (Fe²⁺) and a low pH environment, can also non-enzymatically favor the formation of nitriles over isothiocyanates. nih.govfrontiersin.orgresearchgate.net
Integration within Broader Plant Sulfur Metabolism Pathways
The biosynthesis and degradation of methylsulfinylpropane derivatives are deeply integrated with the plant's primary sulfur metabolism. Glucosinolates are sulfur-rich molecules, containing a minimum of two sulfur atoms in their core structure, with aliphatic glucosinolates like glucoiberin often containing a third sulfur atom in their side chain, derived from the amino acid methionine. researchgate.netoup.com
This integration occurs at several levels:
Biosynthetic Precursors : The synthesis of glucoiberin is directly dependent on the primary sulfur assimilation pathway. The process begins with the uptake of inorganic sulfate from the soil, which is then activated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.com PAPS is the universal sulfate donor for the sulfation step that creates the final glucosinolate structure. nih.gov Furthermore, the backbone of glucoiberin is derived from methionine, a sulfur-containing amino acid. mdpi.com
Co-regulation : The genes responsible for glucosinolate biosynthesis are often co-regulated with genes involved in primary sulfate assimilation. oup.com Key transcription factors, such as MYB proteins, control both pathways, ensuring that the production of these defense compounds is synchronized with the availability of sulfur in the plant. researchgate.net
Sulfur Storage and Recycling : Glucosinolates can function as a storage pool for excess sulfur. mdpi.com Under conditions of sulfur deficiency, the plant can degrade its glucosinolate stores. The breakdown of these compounds releases sulfate and other sulfur-containing molecules that can be re-assimilated and channeled back into primary metabolic processes, such as the synthesis of cysteine and methionine, to support growth. mdpi.com This demonstrates a bidirectional flow between primary and secondary sulfur metabolism.
Enzymology of Methylsulfinylpropane Derivative Biotransformations and Degradation
The biotransformation and degradation of glucoiberin into its various derivatives, including this compound and 1-Cyano-3-methylsulfinylpropane, are governed by a distinct set of enzymes. These enzymes work in a sequential or cooperative manner upon tissue disruption.
| Enzyme | Enzyme Class | Substrate | Function | References |
|---|---|---|---|---|
| Myrosinase | Thioglucoside glucohydrolase (EC 3.2.1.147) | Glucoiberin | Initiates hydrolysis by cleaving the thioglucosidic bond to release glucose and form the unstable aglycone. | nih.govnih.govnih.gov |
| Epithiospecifier Protein (ESP) | Lyase (non-catalytic cofactor) | Glucoiberin aglycone | In conjunction with myrosinase, diverts hydrolysis of the non-alkenyl aglycone to form the simple nitrile (1-Cyano-3-methylsulfinylpropane). Requires Fe²⁺ as a cofactor. | frontiersin.orgdpi.qld.gov.aunih.govnih.gov |
| Nitrile-Specifier Protein (NSP) | Lyase (non-catalytic cofactor) | Glucoiberin aglycone | In conjunction with myrosinase, promotes the formation of the simple nitrile (1-Cyano-3-methylsulfinylpropane). | nih.govnih.govmdpi.com |
The initial and indispensable step is catalyzed by myrosinase . nih.gov This enzyme is physically separated from its glucosinolate substrates in intact plant cells and is only released upon damage. frontiersin.org Once released, it rapidly hydrolyzes glucoiberin to its aglycone.
The subsequent fate of the aglycone is determined by the presence and activity of specifier proteins . psu.edu These proteins, including ESPs and NSPs , are not hydrolases themselves but act as cofactors that modify the outcome of the myrosinase-catalyzed reaction. nih.gov They are considered Fe²⁺-dependent lyases that interact with the aglycone intermediate, catalyzing the elimination reaction that leads to nitrile formation, thereby competing with the default pathway that produces isothiocyanates. researchgate.netnih.gov The formation of this compound can occur through the subsequent hydration of the corresponding nitrile under specific physiological conditions.
Chemical Synthesis and Derivatization Strategies for Academic Research
Laboratory Synthesis Approaches for 1-Hydroxy-3-methylsulfinylpropane
The laboratory preparation of this compound can be approached through several synthetic routes, primarily involving the formation of the carbon-sulfur bond and subsequent oxidation of the sulfur atom.
The development of stereoselective pathways for the synthesis of this compound is crucial, as the biological and chemical properties of chiral sulfoxides can vary significantly between enantiomers. A common strategy involves the asymmetric oxidation of a prochiral sulfide (B99878) precursor, 1-Hydroxy-3-(methylthio)propane. This can be achieved using chiral oxidizing agents or metal catalysts in the presence of a chiral ligand.
One potential approach is the use of a modified Sharpless asymmetric epoxidation system, replacing the peroxide with a suitable oxygen source for sulfoxidation. Alternatively, enzymatic catalysis, employing purified oxidoreductases or whole-cell biotransformations, can offer high enantioselectivity under mild reaction conditions. The choice of biocatalyst would be critical in controlling the stereochemical outcome at the sulfur center.
Another strategy involves the use of a chiral auxiliary. A chiral alcohol could be temporarily attached to the sulfur atom, directing the oxidation to one of the diastereotopic lone pairs of electrons. Subsequent removal of the auxiliary would yield the enantiomerically enriched sulfoxide (B87167).
The synthesis of sulfur-containing alcohols, in general, provides a foundation for the preparation of this compound. A fundamental approach begins with a haloalcohol, such as 3-chloro-1-propanol, which can undergo a nucleophilic substitution reaction with a thiolate, like sodium thiomethoxide, to form the corresponding sulfide, 1-Hydroxy-3-(methylthio)propane. libretexts.org This sulfide is the direct precursor to the target sulfoxide.
Alternatively, the reaction can be performed by opening a cyclic ether, such as oxetane, with a sulfur nucleophile. This method offers regioselectivity and can be influenced by the choice of catalyst and reaction conditions. Subsequent controlled oxidation of the resulting thioether to the sulfoxide is a critical step. organic-chemistry.org Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. Careful control of stoichiometry and temperature is necessary to prevent over-oxidation to the corresponding sulfone. libretexts.org
| Starting Material | Reagent(s) | Intermediate Product | Oxidizing Agent | Final Product |
| 3-Chloro-1-propanol | Sodium thiomethoxide | 1-Hydroxy-3-(methylthio)propane | Hydrogen peroxide | This compound |
| Oxetane | Sodium thiomethoxide | 1-Hydroxy-3-(methylthio)propane | m-CPBA | This compound |
Controlled Synthesis of Isothiocyanate and Nitrile Derivatives from Methylsulfinylpropane Precursors
The functional group transformations of this compound into isothiocyanates and nitriles expand its utility as a synthetic intermediate.
The conversion of the primary alcohol in this compound to an isothiocyanate can be accomplished through a multi-step sequence. First, the alcohol is converted to a primary amine. This can be achieved via a Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by deprotection, or through a two-step process of tosylation and subsequent displacement with an azide, followed by reduction. The resulting 3-methylsulfinylpropan-1-amine can then be treated with a thiocarbonylating agent. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a desulfurizing agent such as a carbodiimide, tosyl chloride, or various metal salts. nih.govnih.govchemrxiv.org Microwave-assisted synthesis has also been shown to be an efficient method for this transformation. nih.govmdpi.comresearchgate.net
The synthesis of a nitrile derivative from this compound would typically involve the oxidation of the primary alcohol to a carboxylic acid, followed by conversion to the nitrile. The initial oxidation can be carried out using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent. The resulting 3-methylsulfinylpropanoic acid can then be converted to the corresponding primary amide, which is subsequently dehydrated using reagents like phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride (B1165640) to yield the 3-methylsulfinylpropanenitrile.
Exploration of Structural Modifications for Functional Analogue Synthesis
The synthesis of structural analogues of this compound allows for the systematic investigation of structure-activity relationships in various academic contexts.
Modifications to the basic this compound scaffold can be envisioned at several positions. The length of the alkyl chain can be varied by starting with different haloalcohols or by employing chain extension methodologies. For example, starting with 4-chloro-1-butanol (B43188) would lead to a 1-Hydroxy-4-methylsulfinylbutane analogue.
The methyl group on the sulfur atom can be replaced with other alkyl or aryl groups by using different thiols in the initial nucleophilic substitution step. For instance, using ethanethiol (B150549) or thiophenol would result in ethylsulfinyl or phenylsulfinyl analogues, respectively.
Furthermore, the hydroxyl group can be a site for various modifications. Esterification or etherification can introduce a wide range of functional groups. For example, reaction with an acyl chloride or an alkyl halide in the presence of a base would yield ester or ether derivatives.
Advanced Analytical Methodologies for Research on Methylsulfinylpropane Compounds
Extraction and Purification Techniques from Complex Biological Matrices (e.g., Plant Tissues, Microbial Cultures)
The initial and most critical stage in the analysis of methylsulfinylpropane compounds from their natural sources is the efficient extraction and subsequent purification from a myriad of interfering substances. Biological matrices like plant tissues and microbial cultures are inherently complex, containing a wide array of primary and secondary metabolites. The selection of an appropriate extraction and purification strategy is paramount to obtaining a sample suitable for downstream analytical techniques.
Solvent extraction is a foundational technique for liberating methylsulfinylpropane compounds from the cellular confines of plant and microbial sources. The choice of solvent is dictated by the polarity of the target analyte and the nature of the biological matrix. For moderately polar compounds like 1-Hydroxy-3-methylsulfinylpropane, a range of organic solvents can be employed.
Initial extraction from dried and powdered plant material or microbial biomass often commences with a polar solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol to effectively lyse cells and solubilize the target compounds. nih.gov The process typically involves maceration, where the material is soaked in the solvent, followed by filtration to separate the solid debris from the liquid extract. nih.gov For microbial cultures, direct extraction of the culture broth or the cell pellet after centrifugation is common. The use of ultrasound-assisted extraction can enhance the efficiency by disrupting cell walls and increasing solvent penetration.
Sequential extraction with solvents of increasing polarity, for instance, starting with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll, followed by a more polar solvent like ethyl acetate (B1210297) or methanol, can provide a preliminary fractionation of the extract. nih.gov
Table 1: Solvent Systems for Extraction of Sulfoxide-Containing Compounds
| Solvent/Solvent System | Target Compound Class | Biological Matrix Example | Reference |
| Methanol | Polar to semi-polar compounds | Plant leaves | youtube.com |
| Dichloromethane/Methanol (1:1) | Lipophilic compounds | General plant material | nih.gov |
| Hexane (for pre-extraction) | Non-polar compounds (lipids, chlorophyll) | General plant material | nih.gov |
| Ethyl Acetate | Semi-polar compounds | Plant material | nih.gov |
| Acetonitrile (B52724) | Polar sulfur compounds | Model diesel (simulating complex matrix) | researchgate.net |
This table is interactive. You can sort and filter the data.
Following initial solvent extraction, the crude extract is often subjected to non-chromatographic purification techniques to further remove impurities. Solvent partitioning, also known as liquid-liquid extraction, is a powerful and widely used method for this purpose. researchgate.netresearchgate.net This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net
For a compound like this compound, which possesses both a hydroxyl group contributing to water solubility and a methylsulfinylpropane backbone lending some organic solvent solubility, the choice of the solvent system is critical. A common approach involves partitioning the crude extract between water and an immiscible organic solvent such as diethyl ether or ethyl acetate. researchgate.netresearchgate.net The pH of the aqueous phase can be adjusted to influence the partitioning behavior of acidic or basic impurities. The process can be repeated multiple times with fresh solvent to enhance the purity of the target compound in one of the phases.
Chromatographic Separation Techniques for Qualitative and Quantitative Analysis
Chromatography is the cornerstone of the analytical workflow for methylsulfinylpropane compounds, enabling their separation from co-extracted molecules and facilitating their identification and quantification. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analyte.
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. While many sulfoxides, including this compound, may have limited volatility due to their polar nature, GC-MS can be effectively employed following a derivatization step. sigmaaldrich.com Derivatization converts polar functional groups, such as the hydroxyl group in the target compound, into less polar and more volatile moieties. sigmaaldrich.com A common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com
Once derivatized, the volatile analyte can be introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for confident identification. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another valuable technique for the analysis of volatile compounds in a sample. nih.gov
Table 2: Illustrative GC-MS Parameters for Volatile Compound Analysis
| Parameter | Condition | Purpose | Reference |
| Column | HP-5MS (or similar) | Separation of non-polar to semi-polar volatile compounds. | nih.gov |
| Injector Temperature | 250-280 °C | Ensures complete volatilization of the sample. | nih.govnih.gov |
| Oven Program | Temperature gradient (e.g., 35 °C to 220 °C) | Separation of compounds with a wide range of boiling points. | nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. | nih.gov |
| Mass Analyzer | Quadrupole or Orbitrap | Mass separation and detection of ions. High-resolution MS (Orbitrap) provides more accurate mass measurements. | nih.gov |
This table is interactive. You can sort and filter the data.
For non-volatile or thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. mdpi.com Coupling HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides a wealth of information for both qualitative and quantitative analysis. mdpi.com
The sample is injected into the HPLC system and separated on a column, typically a reversed-phase column such as a C18, where separation is based on the compound's polarity. A mobile phase gradient, often consisting of water and an organic solvent like acetonitrile or methanol with an acid modifier like formic acid, is used to elute the compounds from the column. mdpi.com
The DAD detector provides ultraviolet-visible (UV-Vis) spectra of the eluting compounds, which can aid in their preliminary identification and purity assessment. Subsequently, the eluent flows into the mass spectrometer, where techniques like electrospray ionization (ESI) are used to generate ions from the analytes. The MS then provides accurate mass measurements and fragmentation data, enabling definitive structural elucidation. mdpi.com UHPLC-Q-TOF-MS/MS is a particularly powerful configuration for metabolomics research, offering high resolution and sensitivity. nih.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that plays a crucial role in the analysis of methylsulfinylpropane compounds. researchgate.netnih.gov It is often used for:
Monitoring reaction progress: TLC can be used to quickly check the progress of a synthesis or a derivatization reaction. nih.gov
Screening for the presence of target compounds: It allows for the rapid screening of multiple fractions from an extraction or purification process.
Optimizing solvent systems for column chromatography: Different solvent systems can be tested on a TLC plate to find the best conditions for separation on a larger scale. rochester.edu
In a typical TLC analysis, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action, and the compounds in the sample separate based on their differential affinity for the stationary and mobile phases. researchgate.net The separated spots can be visualized under UV light if the compounds are UV-active, or by using a variety of chemical staining reagents. nih.gov
Table 3: Common TLC Solvent Systems for Polar and Non-polar Compounds
| Compound Polarity | Example Solvent System | Ratio (v/v) | Reference |
| Non-polar | Ethyl Acetate / Hexane | 5:95 to 10:90 | rochester.edu |
| Moderately Polar | Ethyl Acetate / Hexane | 10:90 to 50:50 | rochester.edu |
| Polar | Methanol / Dichloromethane | 5:95 | rochester.edu |
| Very Polar | Ethyl Acetate / Butanol / Acetic Acid / Water | 80:10:5:5 | rochester.edu |
This table is interactive. You can sort and filter the data.
Spectroscopic Characterization Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of each proton and carbon atom, respectively.
In ¹H NMR analysis of alkyl sulfoxides, the protons on the carbon adjacent (alpha) to the sulfoxide (B87167) group are characteristically shifted downfield compared to those in a similar sulfide (B99878) compound. tandfonline.com The methyl group attached directly to the sulfur in the methylsulfinyl moiety typically appears as a sharp singlet. For this compound, the protons would exhibit specific chemical shifts and coupling patterns that allow for their assignment within the molecular structure. The hydroxyl proton's signal is often broad and its position can vary with solvent and concentration.
¹³C NMR spectroscopy complements proton NMR by detailing the carbon framework. The carbon atoms are influenced by the electronegativity of adjacent atoms, with the sulfoxide group causing a significant downfield shift for the alpha-carbon. Studies on various thioethers, sulfoxides, and sulfones have shown predictable shifts that aid in identifying the oxidation state of sulfur. chemaxon.com
The following table outlines the expected NMR data for this compound based on established principles of NMR spectroscopy and data from analogous structures. chemaxon.comnih.gov
| Atom | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) | Notes |
| HO-CH ₂- | ~3.7 | ~60 | Chemical shift influenced by the electronegative oxygen atom. |
| -CH ₂-CH₂-S(O)- | ~1.9 | ~25 | Typical alkyl chain region. |
| -CH₂-CH ₂-S(O)- | ~2.8 | ~55 | Alpha to the sulfoxide group, resulting in a downfield shift. |
| -S(O)-CH ₃ | ~2.6 | ~38 | A characteristic singlet in ¹H NMR. |
| H O- | Variable (e.g., 2-5) | - | Broad signal, position dependent on solvent, concentration, and temperature. |
Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in a molecule. In β-hydroxysulfoxides, the IR spectrum is characterized by distinct absorption bands. researchgate.net The most prominent of these is the broad band corresponding to the O-H stretching vibration of the alcohol group, typically found in the 3200-3600 cm⁻¹ region. researchgate.net Another key feature is the strong absorption from the S=O sulfoxide group, which typically appears around 1050 cm⁻¹. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions. Simple, non-aromatic sulfoxides generally exhibit a weak absorption band in the UV region around 210-220 nm. researchgate.net The presence of the hydroxyl group in this compound is not expected to significantly alter this characteristic absorption.
The table below summarizes the key spectroscopic features for identifying the functional groups in this compound.
| Functional Group | Spectroscopic Method | Characteristic Absorption | Reference |
| Hydroxyl (-OH) | IR Spectroscopy | ~3200-3600 cm⁻¹ (broad) | researchgate.net |
| Sulfoxide (S=O) | IR Spectroscopy | ~1050 cm⁻¹ (strong) | nist.gov |
| Sulfoxide (S=O) | UV-Vis Spectroscopy | ~210-220 nm (weak) | researchgate.net |
Quantitative Determination Approaches in Academic Research Samples
For the quantitative analysis of methylsulfinylpropane compounds in research samples, chromatographic methods are predominantly used due to their high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique. dtic.miloup.comdeepdyve.com A common approach involves reversed-phase chromatography using a C18 column, which separates compounds based on their hydrophobicity. dtic.milnih.gov For sulfoxides like Dimethyl Sulfoxide (DMSO), which shares the same functional group as this compound, detection is often performed at low UV wavelengths, such as 196 nm or 214 nm, where the sulfoxide group absorbs light. dtic.milnih.gov This method can be highly sensitive, with detection limits reaching the parts-per-million (ppm) or even lower levels. oup.comdeepdyve.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. dtic.mildtic.mil
Gas Chromatography (GC) can also be employed, particularly for volatile or semi-volatile sulfoxides. For instance, GC has been successfully used to quantify DMSO in biological samples. nih.gov
These analytical methods are crucial for determining the concentration of methylsulfinyl compounds in various matrices, which is essential for metabolism studies, environmental analysis, and quality control in chemical synthesis. nih.govacs.orgnih.gov The development of such methods requires careful validation, including assessment of linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). oup.comnih.gov
The following table provides an overview of typical HPLC parameters used for the quantification of sulfoxide compounds, which are applicable to the analysis of this compound.
| Parameter | Typical Conditions | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | dtic.miloup.com |
| Column | Reversed-Phase C18 | dtic.milnih.gov |
| Mobile Phase | Water/Acetonitrile or Water/Methanol mixtures | dtic.mildtic.mil |
| Detector | UV Spectrophotometer | dtic.mildtic.mil |
| Detection Wavelength | ~196-214 nm | dtic.milnih.gov |
| Quantitation Limit | Can reach sub-ppm levels (e.g., <0.5 ppm) | oup.comdeepdyve.com |
Contemporary Academic Challenges and Future Research Trajectories
Elucidation of Undiscovered Biosynthetic Precursors and Enzymatic Pathways
The biosynthesis of 1-Hydroxy-3-methylsulfinylpropane is a focal point of current research, with significant questions remaining about its precise origins and the enzymes governing its formation. While it is hypothesized to be a metabolite of glucoraphanin (B191350), a glucosinolate found in cruciferous vegetables, the exact enzymatic steps that lead to the hydroxylated sulfinylpropane structure are not fully elucidated. Future research must prioritize the identification and characterization of the specific oxidoreductases and hydrolases involved in its formation from precursor molecules. A deeper understanding of the genetic and environmental factors that regulate the expression of these enzymes will be crucial for a complete picture of its biosynthesis.
Comprehensive Investigation of Biological and Ecological Roles in Diverse Environments
The biological and ecological functions of this compound are largely speculative and require extensive investigation. Preliminary studies suggest potential roles in plant defense mechanisms against herbivores and pathogens, where its presence could deter feeding or inhibit microbial growth. In humans and other mammals, it is considered a metabolite of sulforaphane, a well-studied isothiocyanate derived from glucoraphanin. Its biological activities in this context are an area of active investigation, with a focus on its potential antioxidant and anti-inflammatory properties. Future ecological research should explore its distribution in various plant species and ecosystems, while biological studies must aim to define its specific molecular targets and physiological effects.
Development of Novel Analytical Techniques for In Situ and Real-Time Monitoring in Biological Systems
A significant hurdle in studying this compound is the lack of robust and sensitive analytical methods for its detection and quantification in complex biological matrices. Current approaches often rely on liquid chromatography-mass spectrometry (LC-MS), but these methods can be labor-intensive and may not be suitable for real-time monitoring. The development of novel analytical techniques is paramount for advancing research in this field. Future efforts should focus on creating biosensors or imaging probes that can provide in situ and real-time data on the concentration and localization of this compound within cells and tissues. Such tools would revolutionize our ability to study its dynamic metabolic processes.
Advanced Studies on Stereochemical Control in Biosynthesis and Chemical Synthesis
The presence of a stereocenter at the sulfur atom in this compound means it can exist as two different enantiomers. The stereochemistry of this compound is a critical aspect that likely dictates its biological activity. However, very little is known about the stereochemical control of its biosynthesis in plants or its metabolism in animals. Future research must employ advanced chiral separation techniques to resolve and quantify the individual enantiomers in biological samples. Furthermore, the development of stereoselective chemical syntheses will be essential for producing pure enantiomers, which are needed to probe their distinct biological functions and to serve as analytical standards.
Systems-Level Analysis of Methylsulfinylpropane Metabolism and Its Interconnections with Other Biochemical Networks
To fully appreciate the role of this compound, a systems-level approach is necessary to understand its metabolic fate and its interactions with other biochemical pathways. As a metabolite of glucoraphanin and sulforaphane, its formation and degradation are intrinsically linked to the broader network of glucosinolate metabolism. Future research should utilize metabolomics and other "omics" technologies to map the metabolic network surrounding this compound. This will help to identify its downstream metabolites and to understand how its presence influences other key cellular processes, such as redox homeostasis and inflammatory signaling.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Hydroxy-3-methylsulfinylpropane in a laboratory setting?
- Methodological Answer : The synthesis typically involves refluxing precursor compounds (e.g., hydroxylated alkanes with sulfinyl groups) in anhydrous solvents like toluene, using a base such as triethylamine to facilitate reaction completion. For example, analogous procedures involve refluxing for 8–12 hours under controlled temperature (e.g., 10°C initial cooling followed by heating) to achieve optimal yield . Purification is achieved via crystallization from ethanol/water mixtures.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., using 3-(Trimethylsilyl)propane-1-sulfonic acid as an internal standard) ensures structural verification. NMR chemical shifts for hydroxy and sulfinyl groups should align with literature data . Mass spectrometry (MS) further confirms molecular weight.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use impermeable nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer : Conduct systematic literature reviews to identify variables (e.g., solvent polarity, temperature) affecting property measurements. Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds) and cross-validate using multiple techniques (e.g., differential scanning calorimetry for melting points). Contradictions may arise from impurities; thus, HPLC impurity profiling is essential .
Q. What experimental design strategies optimize the yield of this compound under varying reaction conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and catalyst concentration. For instance, reflux duration beyond 12 hours may degrade the product, as observed in analogous sulfinyl compound syntheses . Response Surface Methodology (RSM) can model interactions between variables for yield optimization.
Q. How do impurities in this compound impact its bioactivity or reactivity in pharmacological studies?
- Methodological Answer : Use HPLC-MS to identify and quantify impurities (e.g., sulfoxide byproducts). Compare bioactivity assays (e.g., enzyme inhibition) between purified and impure batches. Impurities ≥0.1% may require control via recrystallization or column chromatography, as per pharmacopeial guidelines for related compounds .
Q. What mechanistic insights explain the stability of this compound in aqueous vs. non-aqueous environments?
- Methodological Answer : Perform kinetic studies under varying pH and solvent conditions. NMR monitoring of degradation products (e.g., sulfonic acid derivatives) can reveal hydrolysis pathways. Computational modeling (e.g., DFT) predicts bond dissociation energies, explaining stability trends observed experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
